4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common route involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a pyrimidine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It can be used to investigate the role of specific receptors and enzymes in cellular processes .
Medicine
In medicine, this compound has shown promise as a therapeutic agent for neurological disorders. It acts as an inhibitor of glycine transporter-1 (GlyT1), which may help ameliorate cognitive impairments associated with schizophrenia .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. As a GlyT1 inhibitor, it binds to the glycine transporter-1, preventing the reuptake of glycine in the synaptic cleft. This increases the availability of glycine, which can enhance neurotransmission and improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Similar structure but with a chlorine substitution instead of fluorine.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine ring with different substituents
Uniqueness
4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13F4N5 |
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Molecular Weight |
327.28 g/mol |
IUPAC Name |
4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13F4N5/c15-11-7-10(14(16,17)18)8-20-13(11)23-5-3-22(4-6-23)12-1-2-19-9-21-12/h1-2,7-9H,3-6H2 |
InChI Key |
ICABVHBJXZXGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
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